

# Synthesis and chemical properties of Cefozopran hydrochloride

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An In-depth Technical Guide to the Synthesis and Chemical Properties of **Cefozopran Hydrochloride** 

## Introduction

Cefozopran hydrochloride is a parenteral, fourth-generation cephalosporin antibiotic renowned for its broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like Pseudomonas aeruginosa. [1][2][3] Developed for treating severe infections such as pneumonia, sepsis, and urinary tract infections, its efficacy stems from its robust chemical structure and potent mechanism of action. [2][4] This technical guide provides a comprehensive overview of the synthesis and key chemical properties of Cefozopran hydrochloride, tailored for researchers, scientists, and professionals in drug development.

# **Chemical Properties of Cefozopran Hydrochloride**

The chemical characteristics of **Cefozopran hydrochloride** define its pharmacological behavior, including its stability, solubility, and mode of action.

## **General and Physicochemical Properties**

**Cefozopran hydrochloride** is a semi-synthetic compound typically supplied as a white or pale yellowish-white crystalline powder.[5] Its fundamental properties are summarized in the table below.

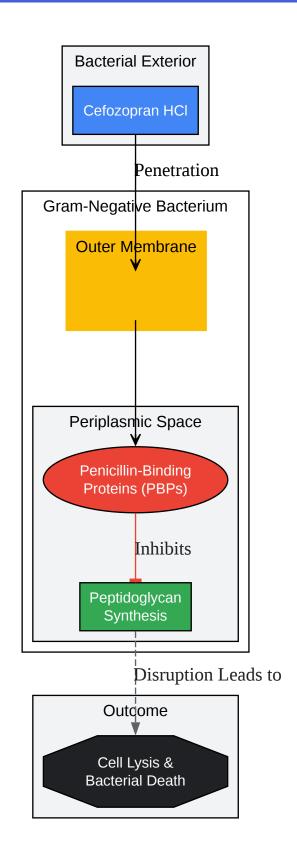


Property	Value	References
CAS Number	113981-44-5	[3]
Molecular Formula	C19H17N9O5S2 • HCl	[3][6]
Molecular Weight	551.99 g/mol	[3][6]
Appearance	White or pale yellowish-white crystalline powder	[5]
Solubility	Freely soluble in DMSO; Slightly soluble in water	[3][7][8]

## **Mechanism of Action**

Like other β-lactam antibiotics, Cefozopran's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1][8] Its primary targets are the penicillin-binding proteins (PBPs), which are crucial enzymes for the final stages of peptidoglycan synthesis.[1][3][9] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall.[8][9] This leads to cell lysis and bacterial death.[1][8][9] A key feature of Cefozopran, characteristic of fourth-generation cephalosporins, is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria, broadening its spectrum of activity.[1]





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Caption: Mechanism of action of Cefozopran hydrochloride.



## **Stability Profile**

The stability of **Cefozopran hydrochloride** is a critical factor for its formulation and clinical use. It is susceptible to degradation in both aqueous solutions and the solid state.[4][5]

Aqueous Stability: The degradation of Cefozopran in aqueous solutions follows pseudo-first-order kinetics and is highly pH-dependent.[4][10] It exhibits maximum stability in slightly acidic to neutral pH ranges, with instability increasing significantly in alkaline conditions.[4][10] The primary degradation pathway involves the hydrolytic cleavage of the  $\beta$ -lactam ring, a common vulnerability for cephalosporin antibiotics.[4][10] Studies have identified at least six distinct degradation products in aqueous solutions.[4][10]

Solid-State Stability: In the solid state, the degradation of Cefozopran is influenced by environmental factors such as temperature and relative humidity.[5] The degradation process is a first-order reaction based on the substrate concentration.[5] Two primary degradation products have been identified from solid-state stability studies.[5] Due to its instability, Cefozopran should be stored in airtight containers and reconstituted immediately before use. [11]

# Synthesis of Cefozopran Hydrochloride

The synthesis of **Cefozopran hydrochloride** is a multi-step process that involves the construction of the core cephalosporin structure followed by the attachment of specific side chains that confer its unique antibacterial properties.

## **Synthetic Strategy Overview**

A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA).[12][13] The process involves protecting the amine group, modifying the C-3 position, acylating the C-7 amine with the desired side chain, and finally, deprotection and conversion to the hydrochloride salt.[12]





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Caption: General synthetic workflow for **Cefozopran hydrochloride**.

## **Experimental Protocols**

The following protocols are representative methodologies synthesized from published literature for the preparation of **Cefozopran hydrochloride** and its key intermediates.

Protocol 1: Synthesis of  $7\beta$ -[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid[12]

- Starting Materials: 7-aminocephalosporanic acid (7-ACA) and S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate.
- Procedure:
  - Suspend 7-ACA in a suitable solvent.
  - Add triethylamine (Et₃N) to the suspension.
  - Introduce the S-2-benzothiazolyl thioacetate active ester to the reaction mixture.
  - Stir the mixture to allow for the condensation reaction to proceed, forming the desired product.
  - Isolate and purify the product through standard methods such as precipitation and filtration.

Protocol 2: Synthesis of **Cefozopran Hydrochloride** from the Cephalosporanic Acid Intermediate[12][13]



 Starting Material: 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid.

#### Procedure:

- Silanization: Protect the carboxylic acid and amine groups of the starting material using a silylating agent like hexamethyldisilazane (HMDS).
- 3-Substitution: Introduce imidazo[1,2-b]pyridazine to the silylated intermediate in the presence of a catalyst, such as trimethylsilyl iodide (TMSI), to displace the acetoxy group at the C-3 position.
- Deprotection: Remove the silyl protecting groups, typically by adding methanol.
- Ion Exchange: Remove the iodide counter-ion using an appropriate ion-exchange resin.
- Salt Formation: Treat the resulting Cefozopran free base with hydrochloric acid in a suitable solvent system (e.g., ethanol/acetone or methanol/acetone) to precipitate
  Cefozopran hydrochloride.[14]
- Purification: The final product is collected by filtration, washed with a solvent like ether, and dried under a vacuum to yield the pure hydrochloride salt with an overall yield of approximately 15-25%.[12][13][14]

Protocol 3: Synthesis of the Activated Side Chain (Thioester)[15]

• Starting Materials: 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid and 2,2'-dibenzothiazole disulfide.

#### Procedure:

- Dissolve the starting materials in a suitable solvent such as 1,2-dichloroethane.
- Add triphenylphosphine as a reducing agent and triethylamine as a catalyst.
- Conduct the reaction at room temperature.



The product, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, can be obtained in high yield (approx. 98%) and purity.[15]

# **Analytical Characterization**

The structural integrity and purity of synthesized **Cefozopran hydrochloride** are confirmed using a combination of spectroscopic and chromatographic techniques.

- Structural Verification: The definitive structure of the compound is verified using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[12]
- Purity and Stability Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of the final product and to monitor its degradation in stability studies.[5][14]

## Conclusion

Cefozopran hydrochloride remains a significant antibiotic in the clinical setting due to its potent, broad-spectrum activity. Its efficacy is rooted in its distinct chemical structure, which allows for effective inhibition of bacterial cell wall synthesis. The synthesis of this complex molecule, while challenging with reported overall yields of 15-25%, follows established principles of cephalosporin chemistry, starting from 7-ACA and involving key acylation and substitution steps.[12][13] A thorough understanding of its chemical properties, particularly its pH-dependent stability, is crucial for its formulation, storage, and effective administration. This guide provides a foundational resource for professionals engaged in the research and development of cephalosporin antibiotics.

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